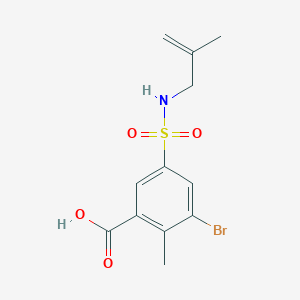![molecular formula C9H15N3OS B6645525 2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B6645525.png)
2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DM-1 and has been shown to have promising effects in various areas of research.
Mecanismo De Acción
The mechanism of action of DM-1 involves the inhibition of microtubule polymerization. Microtubules are important structures in cells that are involved in cell division and other cellular processes. By inhibiting microtubule polymerization, DM-1 disrupts these processes and induces cell death.
Biochemical and Physiological Effects:
DM-1 has been shown to have a number of biochemical and physiological effects. In addition to its effects on microtubule polymerization, DM-1 has been shown to inhibit the activity of certain enzymes and alter the expression of certain genes. Additionally, DM-1 has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DM-1 in lab experiments is its potency. DM-1 has been shown to be effective at low concentrations, which can be advantageous in experiments where high concentrations of a compound may be toxic to cells. One limitation of DM-1 is its solubility. DM-1 is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on DM-1. One area of research that has shown promise is in the development of DM-1 derivatives that may have improved solubility and potency. Additionally, further research is needed to better understand the mechanism of action of DM-1 and its effects on different cell types. Finally, research is needed to determine the safety and efficacy of DM-1 in humans.
Métodos De Síntesis
The synthesis of DM-1 involves a multi-step process that includes the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with cyclobutanone to form an intermediate. This intermediate is then reacted with formaldehyde and methylamine to form DM-1.
Aplicaciones Científicas De Investigación
DM-1 has been studied for its potential applications in various areas of scientific research. One area of research that has shown promise is in the treatment of cancer. DM-1 has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Additionally, DM-1 has been shown to be effective in animal models of cancer.
Propiedades
IUPAC Name |
2,2-dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-5-10-8(14-12-5)11-6-4-7(13)9(6,2)3/h6-7,13H,4H2,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICMLYLDAIIYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2CC(C2(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)


![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)



